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Compound of Interest

Compound Name: Octa-1,4,6-triene

Cat. No.: B14472008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
for the identification and characterization of octa-1,4,6-triene. While specific experimental data
for octa-1,4,6-triene is not widely available in public databases, this document outlines the
expected spectroscopic characteristics based on the analysis of its isomers and related
conjugated triene systems. It also provides detailed experimental protocols for the key
analytical methods employed in its structural elucidation.

Introduction to Octa-1,4,6-triene

Octa-1,4,6-triene is a conjugated triene with the molecular formula CsHaz. Its structure,
featuring a sequence of alternating double and single bonds, gives rise to characteristic
spectroscopic signatures that are crucial for its identification. The specific stereochemistry of
the double bonds (E/Z isomerism) will significantly influence the precise spectral data. This
guide will focus on the general spectroscopic features of the octa-1,4,6-triene core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of octa-
1,4,6-triene. Both *H and 3C NMR are essential for a complete structural assignment.

Expected *H NMR Spectral Data
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While specific experimental *H NMR data for octa-1,4,6-triene is not readily available, the
spectrum is expected to be complex due to the numerous vinylic protons and their spin-spin
coupling. The chemical shifts (&) for the protons would likely fall within the following ranges for
a generic conjugated triene system.

Table 1: Expected *H NMR Chemical Shift Ranges for Octa-1,4,6-triene

Expected Chemical Shift

Proton Type Multiplicity
(5, ppm)
Terminal Vinylic (=CH2) 48-55 Doublet of Doublets (dd)
Internal Vinylic (-CH=) 55-6.5 Multiplet (m)
Allylic (-CH2-) 20-25 Multiplet (m)
Terminal Methyl (-CHS3) 16-1.8 Doublet (d) or Triplet (t)

Expected *C NMR Spectral Data

Based on data available for the (4E,6E)-octa-1,4,6-triene isomer in spectral databases, the 13C
NMR chemical shifts are expected in the olefinic and aliphatic regions.[1]

Table 2: Expected 13C NMR Chemical Shift Ranges for Octa-1,4,6-triene

Carbon Type Expected Chemical Shift (6, ppm)
Vinylic (=CH-) 110 - 120

Vinylic (=CH-) 120 - 140

Allylic (-CHz-) 25 - 35

Methyl (-CHs3) 15-25

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
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e Dissolve 5-10 mg of the purified octa-1,4,6-triene sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, CeDs) in a5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

H NMR Acquisition:
e The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

e Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30°
pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

e Phase and baseline correct the spectrum. Integrate the signals to determine the relative
number of protons.

13C NMR Acquisition:

e Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each unique carbon
atom.

o Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger
number of scans (e.g., 1024 or more) compared to *H NMR due to the lower natural
abundance of 13C.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For octa-1,4,6-
triene, the key vibrational modes are associated with the C=C and C-H bonds.

Expected IR Spectral Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b14472008?utm_src=pdf-body
https://www.benchchem.com/product/b14472008?utm_src=pdf-body
https://www.benchchem.com/product/b14472008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14472008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of octa-1,4,6-triene is expected to show characteristic absorption bands for

its alkene functionalities.

Table 3: Expected IR Absorption Bands for Octa-1,4,6-triene

Expected Frequency

Vibrational Mode Intensity
(cm™)

=C-H Stretch (vinylic) 3010 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (conjugated) 1600 - 1650 Medium to Strong

=C-H Bend (out-of-plane) 890 - 990 Strong

Experimental Protocol for Vapor Phase IR Spectroscopy

Inject a small amount of the volatile octa-1,4,6-triene sample into a heated gas cell.

The gas cell is placed in the sample compartment of an FTIR spectrometer.

A background spectrum of the empty gas cell is recorded.

The IR spectrum of the sample is then recorded by passing a beam of infrared radiation

through the gas cell.

The final absorbance spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of octa-1,4,6-triene, which aids in its identification and structural confirmation.

Expected Mass Spectral Data

In an electron ionization (EI) mass spectrum, octa-1,4,6-triene is expected to show a

molecular ion peak (M*) corresponding to its molecular weight (108.19 g/mol ). The
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fragmentation pattern would likely involve the loss of alkyl and alkenyl fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of Octa-1,4,6-triene

m/z Possible Fragment
108 [CsH12]* (Molecular lon)
93 [C7Ho]* (Loss of CH3)
79 [CeH7]* (Loss of CzHs)
67 [CsH7]*

41 [CsHs] (Allyl cation)

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)

o Dissolve the octa-1,4,6-triene sample in a volatile organic solvent (e.g., hexane,
dichloromethane).

 Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

e The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column
(e.g., DB-5ms).

e The temperature of the GC oven is programmed to ramp up to separate the components of
the sample based on their boiling points and interactions with the column's stationary phase.

e The separated components elute from the column and enter the ion source of the mass
spectrometer.

 In the ion source, the molecules are ionized (typically by electron impact at 70 eV).

e The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and
detected.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is particularly useful for analyzing conjugated systems like octa-1,4,6-
triene. The extent of conjugation directly influences the wavelength of maximum absorbance
(Amax).

Expected UV-Vis Spectral Data

As a conjugated triene, octa-1,4,6-triene is expected to exhibit a strong 11 — 11* electronic
transition in the UV region. The Amax can be estimated using Woodward-Fieser rules or by
comparison with similar conjugated systems. For acyclic trienes, the base Amax is around 245
nm, with increments for alkyl substituents.

Table 5: Estimated UV-Vis Absorption for Octa-1,4,6-triene

Transition Estimated Amax (nm) Solvent

T - TT* 250 - 270 Hexane or Ethanol

Experimental Protocol for UV-Vis Spectroscopy

o Prepare a dilute solution of octa-1,4,6-triene in a UV-transparent solvent (e.g., hexane,
ethanol). The concentration should be chosen to give an absorbance reading between 0.2
and 0.8.

e Use a quartz cuvette with a 1 cm path length.
» Record a baseline spectrum with the cuvette filled only with the solvent.

e Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400
nm.

The wavelength of maximum absorbance (Amax) is determined from the resulting spectrum.

Visualization of Analytical Workflow and
Relationships

The following diagrams illustrate the logical workflow for the spectroscopic identification of
octa-1,4,6-triene and the relationship between the spectroscopic data and the molecular
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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